(E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a dimethoxyphenyl group, an ethylphenyl group, and a carbohydrazonoyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated aromatic compound.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Carbohydrazonoyl Cyanide Moiety: The carbohydrazonoyl cyanide moiety can be synthesized by reacting hydrazine derivatives with cyanogen halides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the thiazole ring or the phenyl groups are oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbohydrazonoyl cyanide moiety, converting it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as reflux or microwave-assisted synthesis.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the carbohydrazonoyl cyanide moiety, such as hydrazones or amines.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its structure-activity relationship is studied to optimize its pharmacological properties and enhance its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other high-tech industries.
Mechanism of Action
The mechanism of action of (E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- **(E)-4-(3,4-dimethoxyphenyl)-N-(4-isopropylphenyl)-1,3-th
Properties
IUPAC Name |
(2E)-4-(3,4-dimethoxyphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-4-14-5-8-16(9-6-14)24-25-17(12-22)21-23-18(13-28-21)15-7-10-19(26-2)20(11-15)27-3/h5-11,13,24H,4H2,1-3H3/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUIWMLTMJPKTA-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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